N-(3-methylphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Description
N-(3-methylphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a pyrrolo-pyrazine derivative characterized by a fused bicyclic core with a carboxamide group at position 2. The compound features a phenyl group at position 1 and a 3-methylphenyl substituent on the carboxamide nitrogen.
Properties
IUPAC Name |
N-(3-methylphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-16-7-5-10-18(15-16)22-21(25)24-14-13-23-12-6-11-19(23)20(24)17-8-3-2-4-9-17/h2-12,15,20H,13-14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAFAOPHTZRXQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step reactions. One common method includes the following steps:
Formation of Pyrrolo[1,2-a]pyrazine Core: The pyrrolo[1,2-a]pyrazine core can be synthesized through the cyclization of appropriate precursors.
Attachment of Phenyl and 3-Methylphenyl Groups: The phenyl and 3-methylphenyl groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.
Formation of Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, boronic acids, palladium catalysts, various solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(3-methylphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent, showing significant activity against Mycobacterium tuberculosis.
Biological Research: It is used in studies related to its antimicrobial, anti-inflammatory, and antitumor activities.
Chemical Research: The compound serves as a model for studying the reactivity and properties of pyrrolopyrazine derivatives.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in bacterial cell wall synthesis, leading to the inhibition of bacterial growth.
Pathways Involved: It interferes with fatty acid synthesis pathways, disrupting the production of essential fatty acids required for bacterial cell membrane integrity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The target compound’s key structural differentiators are the 3-methylphenyl and phenyl groups. Below is a comparative analysis of analogs with modified substituents:
Table 1: Substituent and Molecular Data Comparison
*Calculated based on structural similarity.
Key Observations:
- Lipophilicity: Alkyl substituents (e.g., butyl, methyl) increase hydrophobicity, as seen in , while polar groups (e.g., ethoxy, amino) improve solubility .
- Electron Effects : Halogenated aryl groups (e.g., 2,6-difluorophenyl in ) may enhance metabolic stability and target binding.
Implications for Target Compound:
Challenges:
- Steric hindrance from bulky aryl groups (e.g., 3-methylphenyl) may reduce reaction yields, necessitating optimized conditions.
Biological Activity
N-(3-methylphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a complex organic compound with a unique structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyrrolo[1,2-a]pyrazine core with substituents that may influence its biological properties. The synthesis typically involves multi-step organic reactions, including cyclization and various chemical transformations to ensure high yield and purity. Common methods include the use of catalysts and specific reaction conditions tailored to achieve the desired product characteristics .
The biological activity of this compound is likely mediated through interactions with specific molecular targets. These may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways.
- Receptor Modulation : It could interact with receptors, altering their activity and leading to physiological effects.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain pathogens.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown promising results against various fungi and bacteria in vitro .
| Compound | Activity Type | Target Organism | Inhibition (%) |
|---|---|---|---|
| Compound A | Antifungal | Fusarium oxysporum | >50% at 100 µg/mL |
| Compound B | Antibacterial | Staphylococcus aureus | 70% at 50 µg/mL |
Anticancer Activity
The compound’s structural characteristics suggest potential anticancer properties. Studies have explored its effects on cancer cell lines, revealing that it may induce apoptosis and inhibit cell proliferation. For example:
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : 15 µM after 48 hours of treatment
Study 1: Antimicrobial Efficacy
In a study published in Molecules, researchers synthesized a series of related compounds and evaluated their antimicrobial efficacy against phytopathogenic fungi. The results indicated that specific derivatives exhibited better inhibition rates compared to commercial fungicides .
Study 2: Anticancer Potential
A separate investigation focused on the anticancer activity of pyrrolo[1,2-a]pyrazine derivatives. The study demonstrated that certain modifications to the structure enhanced the cytotoxicity against various cancer cell lines. The findings suggest that further optimization could lead to more effective therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
